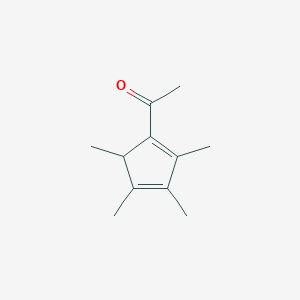
Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI), also known as ferrocenyl methyl ketone, is a chemical compound with potential applications in scientific research.
Mechanism Of Action
The mechanism of action of Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) is not well understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich species. This property makes it useful as a catalyst in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI). However, it is not intended for use as a drug and has not been studied for any potential therapeutic effects.
Advantages And Limitations For Lab Experiments
One advantage of using Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) in lab experiments is its potential as a catalyst in organic synthesis. It is also relatively easy to synthesize and purify. However, its mechanism of action is not well understood, which limits its use in certain applications.
Future Directions
There are several potential future directions for research involving Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI). One area of interest is its potential as a ligand in organometallic chemistry. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications as a catalyst in organic synthesis. Finally, research could be conducted to develop new ferrocene-based polymers for use in electronic and optical devices.
Synthesis Methods
Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) can be synthesized by reacting ferrocene with acetyl chloride in the presence of aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) methyl ketone. The compound can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) has been used in various scientific research applications. It has been studied for its potential as a ligand in organometallic chemistry. It has also been used in the synthesis of ferrocene-based polymers for use in electronic and optical devices. Additionally, Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) has been studied for its potential as a catalyst in organic synthesis.
properties
CAS RN |
121506-82-9 |
|---|---|
Product Name |
Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) |
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8H,1-5H3 |
InChI Key |
OTICVEFADNOVSQ-UHFFFAOYSA-N |
SMILES |
CC1C(=C(C(=C1C(=O)C)C)C)C |
Canonical SMILES |
CC1C(=C(C(=C1C(=O)C)C)C)C |
synonyms |
Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



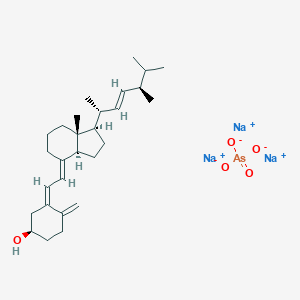
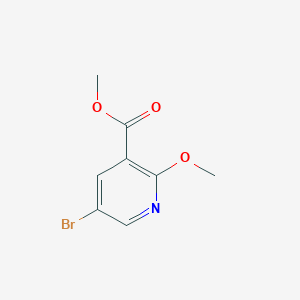

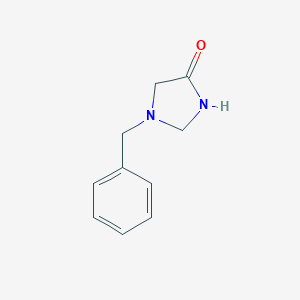
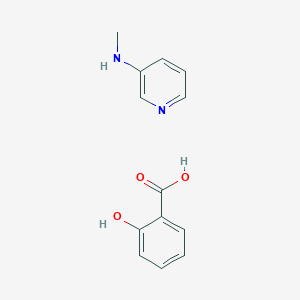
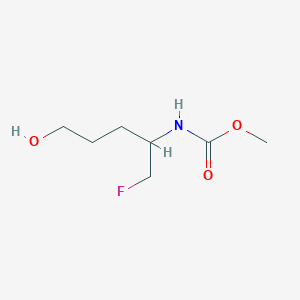
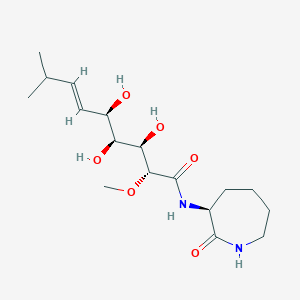
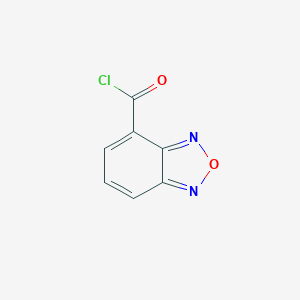
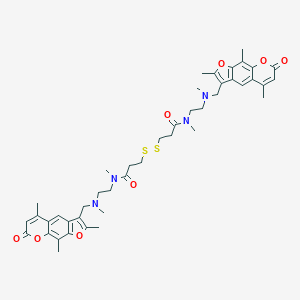

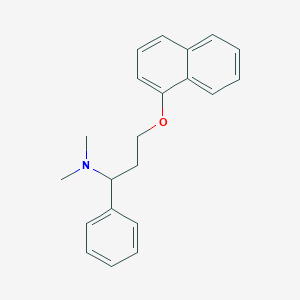
![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)

![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)